3-Azido-2-fluoropyridine

Vue d'ensemble

Description

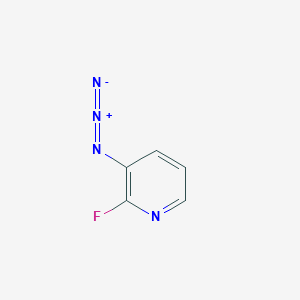

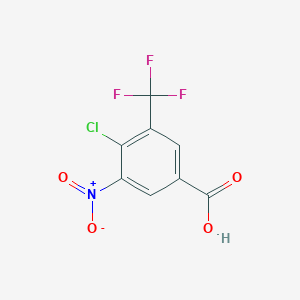

3-Azido-2-fluoropyridine is a heterocyclic compound that contains a pyridine ring with an azide group and a fluorine atom at the para position. It has a molecular formula of C5H3FN4 and a molecular weight of 138.10 g/mol .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Azido-2-fluoropyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis

The molecular structure of 3-Azido-2-fluoropyridine is characterized by a pyridine ring with an azide group and a fluorine atom . The InChI string for this compound is InChI=1S/C5H3FN4/c6-5-4 (9-10-7)2-1-3-8-5/h1-3H .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

3-Azido-2-fluoropyridine has a molecular weight of 138.10 g/mol . It has a topological polar surface area of 27.2 Ų and a complexity of 154 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique

-

Fluorinated Pyridines

- Scientific Field : Organic Chemistry

- Application Summary : Fluorinated pyridines are used in the synthesis of various organic compounds due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Methods of Application : The synthesis of fluorinated pyridines involves various methods such as the Umemoto reaction, Balts-Schiemann reaction, and substitution reaction .

- Results or Outcomes : The introduction of fluorine atoms into lead structures has been found to be one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

-

Azides

- Scientific Field : Organic Chemistry

- Application Summary : Organic azides are key motifs in compounds of relevance to chemical biology, medicinal chemistry, and materials science . They also serve as useful building blocks due to their remarkable reactivity .

- Methods of Application : Numerous elegant approaches have been developed for the synthesis of organic azides, such as the aza-Wittig reaction, Sundberg rearrangement, Curtius rearrangement, Schmidt rearrangement, Hemetsberger rearrangement, and click chemistry .

- Results or Outcomes : Organic azides have been found to have remarkable biological activity in pharmaceutical chemistry . They have also received great attention in other fields, such as supramolecular chemistry, medicinal chemistry, biotechnology, and materials science .

-

Fluorinated Pyridines in Synthesis of Herbicides and Insecticides

- Scientific Field : Agricultural Chemistry

- Application Summary : Fluorinated pyridines have been used as starting materials for the synthesis of some herbicides and insecticides .

- Methods of Application : The synthesis of these compounds typically involves fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C .

- Results or Outcomes : The resulting compounds have been found to have improved physical, biological, and environmental properties, making them effective as agricultural active ingredients .

-

Azides in Dye Synthesis

- Scientific Field : Materials Science

- Application Summary : Azides have been used in the synthesis of organic dyes and fluorophores . These compounds have applications in various fields, including pharmaceuticals, materials, modified alkaloids, carbohydrate chemistry, and crop protection products .

- Methods of Application : The synthesis of these dyes involves the copper-catalyzed azide alkyne cycloaddition, also known as the Huisgen reaction .

- Results or Outcomes : The resulting dyes have remarkable optical properties and thermal stability, making them useful in various applications .

-

3-Azido-2H-azirines

- Scientific Field : Organic Chemistry

- Application Summary : 3-Azido-2H-azirines are implicated as highly reactive intermediates in the thermolysis of the corresponding 1,1-diazidoethenes . These elusive heterocycles have been detected and characterised by low-temperature NMR and in situ IR spectroscopy .

- Methods of Application : The synthesis of these compounds involves the thermolysis of 1,1-diazidoethenes .

- Results or Outcomes : The resulting 3-Azido-2H-azirines are highly reactive species with a half-life period of only 12 min at −40 °C .

-

Fluoropyridines in Radiobiology

- Scientific Field : Radiobiology

- Application Summary : Fluoropyridines, including F 18 substituted pyridines, present a special interest as potential imaging agents for various biological applications .

- Methods of Application : The synthesis of these compounds involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C .

- Results or Outcomes : The resulting F 18 substituted pyridines are used for local radiotherapy of cancer and other biological active compounds .

Safety And Hazards

Orientations Futures

Fluoropyridines, including 3-Azido-2-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased .

Propriétés

IUPAC Name |

3-azido-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJMGTKGDXFYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631093 | |

| Record name | 3-Azido-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-2-fluoropyridine | |

CAS RN |

864866-10-4 | |

| Record name | 3-Azido-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)

![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)